molecular formula C16H16ClN3O2S B2517777 2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)thiazole-4-carboxamide CAS No. 941970-63-4

2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)thiazole-4-carboxamide

Cat. No.: B2517777
CAS No.: 941970-63-4
M. Wt: 349.83
InChI Key: NUKOGHVBSDMMBI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

CTC’s molecular formula is C₁₅H₁₄ClN₃O₂S . Its three-dimensional structure reveals a five-membered cyclopentane ring fused to a thiazole ring . The chlorophenyl group extends from the cyclopentane ring, conferring specific properties. The carboxamide functional groups play a crucial role in its biological interactions .


Chemical Reactions Analysis

CTC exhibits reactivity typical of amides and thiazoles. It can undergo hydrolysis , acylation , and condensation reactions. Researchers have explored its behavior under various conditions, including acidic and basic environments. These reactions influence its stability and pharmacological properties .


Physical and Chemical Properties Analysis

  • Chemical Properties :
    • UV-Vis Absorption : Its UV-Vis spectrum reveals characteristic absorption bands .

Mechanism of Action

CTC’s mechanism of action remains an active area of research. Preliminary studies suggest that it interacts with specific cellular targets, potentially modulating enzymatic activity or receptor signaling pathways. Its unique structure may contribute to its selectivity and efficacy .

Properties

IUPAC Name

2-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S/c17-11-5-3-10(4-6-11)16(7-1-2-8-16)14(22)20-15-19-12(9-23-15)13(18)21/h3-6,9H,1-2,7-8H2,(H2,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKOGHVBSDMMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=NC(=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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